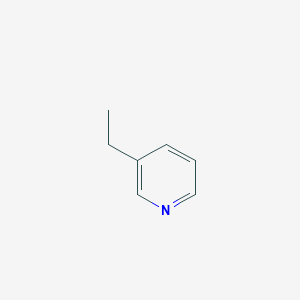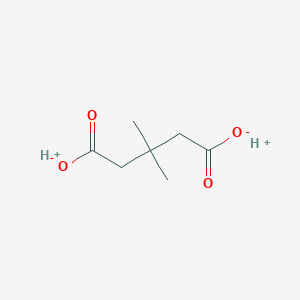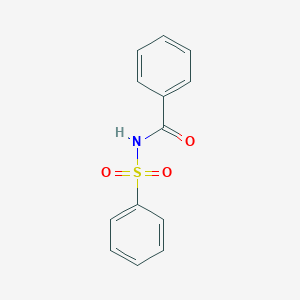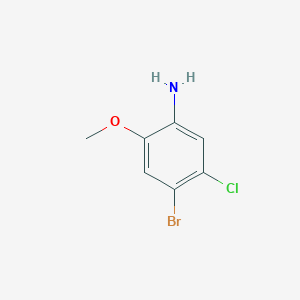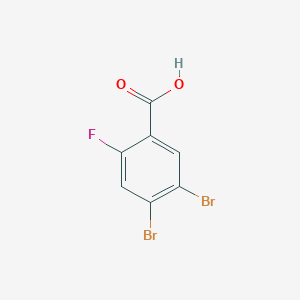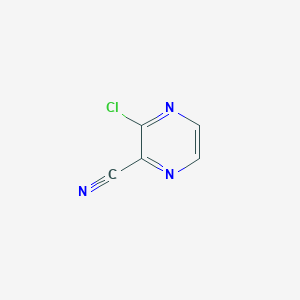
(DHQ)2PHAL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(DHQ)2PHAL is a complex organic compound that belongs to the class of phthalazines. This compound is characterized by its intricate structure, which includes multiple chiral centers and various functional groups. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Mechanism of Action
Target of Action
(DHQ)2PHAL, also known as Hydroquinine 1,4-phthalazinediyl diether, is a modified cinchona alkaloid . It primarily targets olefins, a class of compounds that contain carbon-carbon double bonds .
Mode of Action
This compound acts as a chiral ligand in asymmetric reactions . It is used in the asymmetric and chemoselective N-allylic alkylation of indoles with Morita-Baylis-Hillman carbonates to form pyrrolo[1,2-a]indole and pyrrolo[3,2,1-ij]quinoline derivatives .
Biochemical Pathways
The compound plays a crucial role in the osmium-catalyzed Sharpless asymmetric dihydroxylation of olefins . This process introduces two vicinal hydroxy groups, endowing prochiral olefinic carbon(s) with chirality .
Result of Action
The result of this compound’s action is the formation of chiral products with high enantioselectivity . This means that one enantiomer is formed preferentially, which is crucial in the synthesis of pharmaceuticals, as different enantiomers of a molecule can have different biological activities.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it should be kept in a dark place and sealed in dry conditions to prevent degradation and formation of decomposition products . Moreover, it is soluble in nonpolar solvents like dichloromethane, benzene, and ether, but insoluble in water , which can affect its efficacy in different reaction environments.
Biochemical Analysis
Biochemical Properties
It is known that it can be used as a catalyst in asymmetric and chemoselective N-allylic alkylation of indoles with Morita-Baylis-Hillman carbonates to form pyrrolo[1,2-a]indole and pyrrolo[3,2,1-ij]quinoline derivatives .
Molecular Mechanism
It is known to act as a ligand for the osmium catalyzed-Sharpless asymmetric dihydroxylation step of (S)-a-benzoyloxy carboxylic acids multistep synthesis . It also acts as a ligand for the carbamate based asymmetric aminohydroxylation of styrene derivatives to form N-carbamate protected R-arylglycinols .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (DHQ)2PHAL involves multiple steps, each requiring precise reaction conditions to ensure the correct stereochemistry and functional group placement. The general synthetic route can be outlined as follows:
Formation of the Quinuclidine Derivative: The synthesis begins with the preparation of the quinuclidine derivative. This involves the reaction of a suitable starting material, such as 2-ethylpyridine, with reagents like formaldehyde and hydrogen to form the quinuclidine ring system.
Introduction of the Quinoline Moiety: The next step involves the introduction of the 6-methoxyquinoline group. This can be achieved through a nucleophilic substitution reaction, where the quinuclidine derivative reacts with a 6-methoxyquinoline precursor under basic conditions.
Formation of the Phthalazine Core: The final step involves the formation of the phthalazine core. This is typically achieved through a cyclization reaction, where the intermediate product undergoes intramolecular cyclization in the presence of a suitable catalyst, such as palladium or copper.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(DHQ)2PHAL can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
(DHQ)2PHAL has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, particularly in the treatment of neurological disorders and infectious diseases.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Pharmacology: The compound is investigated for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion.
Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of other complex molecules.
Comparison with Similar Compounds
Similar Compounds
- **(DHQ)2PHAL
- **1-((1R)-((2R,4R,5S)-5-methylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methoxy)-4-((1R)-((2R,4S,5R)-5-methylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methoxy)phthalazine
- **1-((1R)-((2R,4R,5S)-5-ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methoxy)-4-((1R)-((2R,4S,5R)-5-methylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methoxy)phthalazine
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional group arrangement, which confer unique biological and chemical properties. This compound’s ability to interact with specific molecular targets and its potential therapeutic applications distinguish it from other similar compounds.
Properties
CAS No. |
140924-50-1 |
|---|---|
Molecular Formula |
C48H54N6O4 |
Molecular Weight |
779.0 g/mol |
IUPAC Name |
1,4-bis[[(4R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]phthalazine |
InChI |
InChI=1S/C48H54N6O4/c1-5-29-27-53-21-17-31(29)23-43(53)45(35-15-19-49-41-13-11-33(55-3)25-39(35)41)57-47-37-9-7-8-10-38(37)48(52-51-47)58-46(44-24-32-18-22-54(44)28-30(32)6-2)36-16-20-50-42-14-12-34(56-4)26-40(36)42/h7-16,19-20,25-26,29-32,43-46H,5-6,17-18,21-24,27-28H2,1-4H3/t29?,30?,31-,32-,43?,44?,45?,46?/m1/s1 |
InChI Key |
YUCBLVFHJWOYDN-FYEDOUJPSA-N |
SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=NN=C(C6=CC=CC=C65)OC(C7CC8CCN7CC8CC)C9=C1C=C(C=CC1=NC=C9)OC |
Isomeric SMILES |
CCC1CN2CC[C@@H]1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=NN=C(C6=CC=CC=C65)OC(C7C[C@H]8CCN7CC8CC)C9=C1C=C(C=CC1=NC=C9)OC |
Canonical SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=NN=C(C6=CC=CC=C65)OC(C7CC8CCN7CC8CC)C9=C1C=C(C=CC1=NC=C9)OC |
Pictograms |
Irritant |
Synonyms |
1,4-Bis(9-O-dihydroquininyl)phthalazine; 1,4-Bis(9-O-dihydroquinyl)phthalazine; 1,4-Bis(dihydroquinine)phthalazine; (8α,9R)-(8’’α,9’’R)-9,9’’-[1,4-Phthalazinediylbis(oxy)]bis[10,11-dihydro-6’-methoxycinchonan]; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




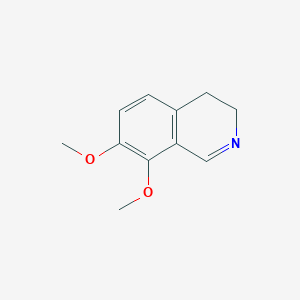
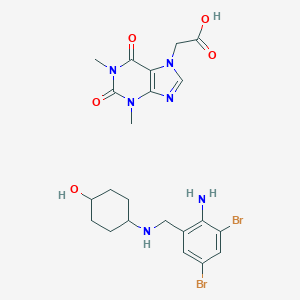
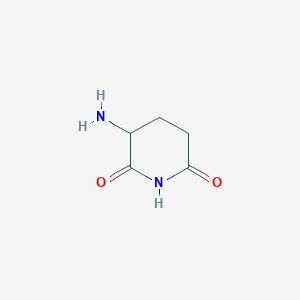
![9-Bromo-9,10-dihydro-9,10-[1,2]benzenoanthracene](/img/structure/B110492.png)
